4-Bromo-2-fluoro-5-nitroanilina

Descripción general

Descripción

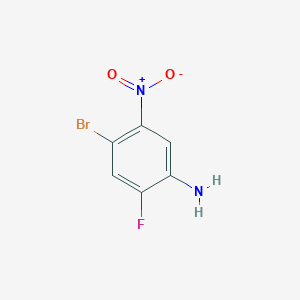

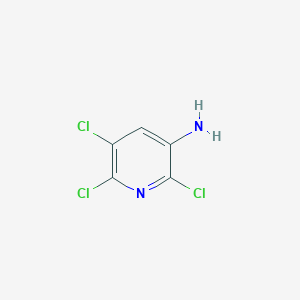

4-Bromo-2-fluoro-5-nitroaniline is a chemical compound with the molecular formula C6H4BrFN2O2 and a molecular weight of 235.01 . It is used in various chemical reactions and has a boiling point of 92-94°C .

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-5-nitroaniline involves a reaction with sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide in water and acetonitrile at 7 - 25°C for 24 hours . The overall yield of this reaction is 63 percent .

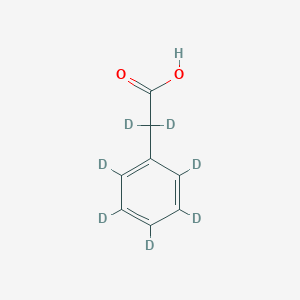

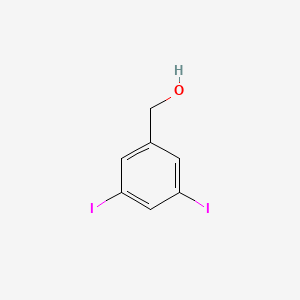

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-5-nitroaniline consists of a benzene ring substituted with bromo, fluoro, and nitro groups . The compound has a density of 1.9±0.1 g/cm3 and a molar refractivity of 44.7±0.3 cm3 .

Chemical Reactions Analysis

4-Bromo-2-fluoro-5-nitroaniline can undergo various chemical reactions. For instance, it can react with sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide to form different products .

Physical and Chemical Properties Analysis

4-Bromo-2-fluoro-5-nitroaniline has a boiling point of 92-94°C and a molecular weight of 235.01 . It has a density of 1.9±0.1 g/cm3 . The compound is expected to have a flash point of 126.8±25.9 °C .

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

4-Bromo-2-fluoro-5-nitroanilina: es un compuesto que se puede utilizar como intermedio en la síntesis de varios productos farmacéuticos. Su grupo nitro, en particular, es una parte funcional que puede sufrir transformaciones químicas adicionales para crear una gama de agentes terapéuticos. Por ejemplo, el grupo nitro se puede reducir a una amina, que luego se puede usar para sintetizar compuestos con posibles propiedades antimicrobianas .

Ciencia de Materiales

En ciencia de materiales, This compound puede servir como precursor para el desarrollo de nuevos semiconductores orgánicos. La presencia de halógenos como el bromo y el flúor puede mejorar la capacidad del material para transportar electrones, lo que lo hace adecuado para aplicaciones en diodos emisores de luz orgánicos (OLED) y otros dispositivos electrónicos .

Síntesis Química

Este compuesto es valioso en la síntesis química como bloque de construcción para moléculas complejas. Sus sitios reactivos permiten sustituciones selectivas, lo que permite la creación de una variedad diversa de estructuras químicas. Esta versatilidad es crucial para el desarrollo de nuevas rutas sintéticas en química orgánica .

Química Analítica

This compound: se puede utilizar como estándar o reactivo en química analítica. Sus propiedades espectrales únicas le permiten utilizarse en análisis espectroscópicos, como RMN, HPLC y espectrometría de masas, para identificar o cuantificar otras sustancias .

Agricultura

Si bien las aplicaciones directas en agricultura no se informan comúnmente para This compound, sus derivados podrían explorarse para el desarrollo de nuevos agroquímicos. El bromo y los grupos nitro podrían conducir potencialmente a compuestos con actividades herbicidas o pesticidas .

Ciencia Ambiental

En la ciencia ambiental, la investigación sobre anilinas halogenadas como This compound es importante para comprender su comportamiento y destino en el medio ambiente. Estos compuestos se pueden utilizar como trazadores o modelos para estudiar el impacto ambiental de los productos químicos industriales y los contaminantes .

Safety and Hazards

4-Bromo-2-fluoro-5-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing protective equipment, avoiding dust formation, and ensuring adequate ventilation .

Mecanismo De Acción

Mode of Action

It’s known that nitroaniline compounds generally undergo a series of reactions including nitration, bromination, and conversion from the nitro group to an amine . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-nitroaniline. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .

Análisis Bioquímico

Biochemical Properties

4-Bromo-2-fluoro-5-nitroaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or modifying their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions can include covalent binding or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of 4-Bromo-2-fluoro-5-nitroaniline on cells and cellular processes are significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in oxidative stress responses or apoptosis. Additionally, 4-Bromo-2-fluoro-5-nitroaniline can impact cellular metabolism by modifying the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 4-Bromo-2-fluoro-5-nitroaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell. Additionally, 4-Bromo-2-fluoro-5-nitroaniline can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-fluoro-5-nitroaniline can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-Bromo-2-fluoro-5-nitroaniline remains stable under ambient conditions but may degrade under extreme conditions such as high temperature or strong acidic or basic environments. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, indicating potential cumulative impacts on cell viability and function .

Dosage Effects in Animal Models

The effects of 4-Bromo-2-fluoro-5-nitroaniline vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, toxic or adverse effects can be observed, including damage to liver and kidney tissues. Threshold effects have been identified, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

4-Bromo-2-fluoro-5-nitroaniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound may undergo reduction, oxidation, or conjugation reactions, leading to the formation of metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, 4-Bromo-2-fluoro-5-nitroaniline is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of 4-Bromo-2-fluoro-5-nitroaniline can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNZCDDWSKYNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551864 | |

| Record name | 4-Bromo-2-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87547-06-6 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87547-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

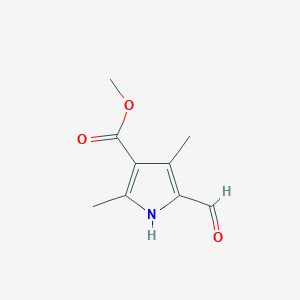

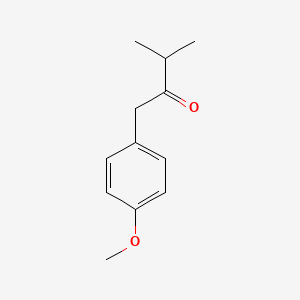

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)

![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)

![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)

![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)

![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)